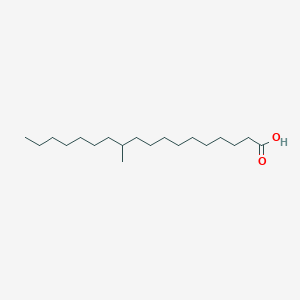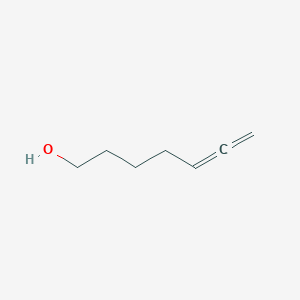
5,6-Heptadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Heptadien-1-ol is an organic compound with the molecular formula C7H10O. It is an aliphatic alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Heptadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. Another method includes the hydroboration-oxidation of 1,5-hexadiene, where the hydroboration step is followed by oxidation using hydrogen peroxide and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Heptadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 5,6-Heptadienal and 5,6-Heptadienoic acid.
Reduction: this compound can be reduced to heptanol.
Substitution: Halogenated derivatives such as 5,6-Heptadien-1-chloride.
Applications De Recherche Scientifique
5,6-Heptadien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Heptadien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Heptadien-4-ol: Similar structure but with the hydroxyl group at a different position.
2,4-Heptadien-1-ol: Similar structure with different positioning of double bonds.
1,5-Heptadien-3-ol: Another isomer with the hydroxyl group at a different carbon.
Uniqueness
5,6-Heptadien-1-ol is unique due to the specific positioning of its double bonds and hydroxyl group, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
73229-30-8 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2 |
Clé InChI |
CCVUUCPBJQLBRE-UHFFFAOYSA-N |
SMILES canonique |
C=C=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


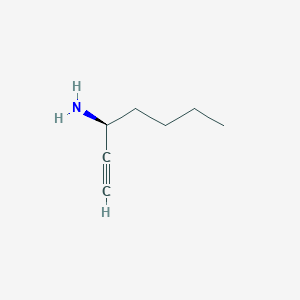
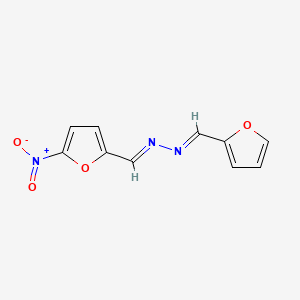
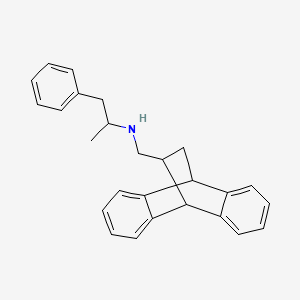
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

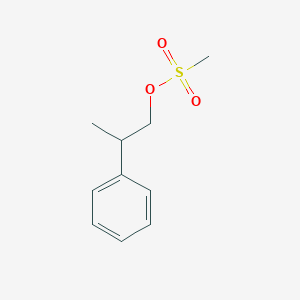
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)

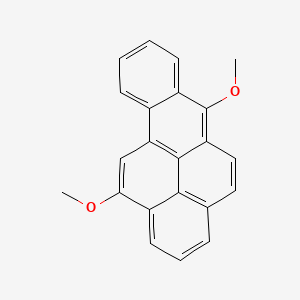

![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)

